Heptacosafluorotributylamine (PFTBA) is widely used as an internal standard in mass spectrometry (MS) []. MS is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to a sample before analysis. Its known m/z value serves as a reference point for calibrating the instrument and ensuring the accuracy and reproducibility of the measurements []. PFTBA is a particularly suitable internal standard for MS due to several reasons:
These properties make PFTBA a reliable and versatile internal standard for various MS applications, including:
Beyond its use in MS, PFTBA's unique properties also make it valuable as a reference compound in other analytical techniques, such as:
Perfluorotributylamine, commonly referred to as PFTBA or FC43, is an organofluorine compound characterized by the chemical formula N(CF₂CF₂CF₂CF₃)₃. This compound is a colorless liquid that belongs to the perfluoroalkyl amine class of compounds. It consists of three butyl groups attached to a nitrogen atom, where all hydrogen atoms have been replaced by fluorine atoms. The high degree of fluorination imparts unique properties to the compound, including reduced basicity and increased stability compared to its non-fluorinated counterparts .
PFTBA does not have a known biological mechanism of action. Its primary function is as an inert reference compound in MS analysis.
The primary reaction for synthesizing perfluorotributylamine involves the electrofluorination of tributylamine using hydrogen fluoride as both a solvent and a source of fluorine. The reaction can be represented as follows:
During this process, tributylamine is transformed into perfluorotributylamine through the substitution of hydrogen atoms with fluorine, resulting in a highly fluorinated amine .
The synthesis of perfluorotributylamine primarily employs the following method:
Perfluorotributylamine stands out due to its combination of low toxicity and unique properties that allow it to function effectively as both a blood substitute and an electronic coolant, while also being one of the most potent greenhouse gases identified .
Research indicates that perfluorotributylamine can engage in ion/molecule reactions with various organic compounds. For instance, studies have shown interactions between PFTBA cations and polycyclic aromatic hydrocarbons, suggesting potential applications in analytical chemistry and environmental monitoring . Its unique ionization pattern also allows for specific mass fragmentations that enhance analytical precision in mass spectrometry .
Perfluorotributylamine plays a critical role in the thermal management of semiconductor manufacturing processes, particularly in closed-loop systems that require precise temperature control. In semiconductor fabrication, temperature stability is paramount for maintaining the integrity of nanometer-scale device structures, where even minor temperature variations can result in significant defects and yield losses [1] [2].
The compound's thermal properties make it exceptionally suitable for semiconductor applications. With a boiling point of 165°C and a melting point of -52°C, perfluorotributylamine provides a wide operational temperature range that encompasses the demanding requirements of various semiconductor processes [3]. Its thermal conductivity of 0.065 W/m·K, combined with a specific heat capacity of 1100 J/kg·K, enables efficient heat transfer in closed-loop systems [4] [5].
In dry etching applications, perfluorotributylamine serves as a heat transfer medium in process equipment chillers, where temperature control within ±0.1°C is essential to prevent damage to semiconductor wafers from plasma heat [1]. The compound's low kinematic viscosity of 2.2 cSt at room temperature facilitates efficient fluid circulation in cooling systems, while its thermal expansion coefficient of 0.0012 per °C ensures stable operation across varying thermal conditions [4] [5].
The closed-loop nature of semiconductor cooling systems leverages perfluorotributylamine's chemical inertness and thermal stability. Unlike conventional heat transfer fluids, perfluorotributylamine does not react with system components, eliminating the risk of contamination that could compromise semiconductor manufacturing processes [1] [2]. Its compatibility with various metals, plastics, and polymers commonly used in semiconductor equipment makes it an ideal choice for complex cooling systems [5].
Temperature control units utilizing perfluorotributylamine operate across a range from -57°C to +180°C, accommodating the diverse thermal requirements of different semiconductor processes including ion implantation, etching, and testing equipment [5] [6]. The compound's ability to maintain consistent thermal properties across this temperature range ensures reliable operation of closed-loop systems throughout various manufacturing stages.
The dielectric properties of perfluorotributylamine make it particularly valuable in high-voltage applications where electrical insulation is critical. The compound exhibits a dielectric constant of 1.90 at room temperature, which is significantly lower than many conventional dielectric materials [3] [7]. This low dielectric constant, combined with its high dielectric strength of 46 kV, provides excellent electrical insulation properties suitable for high-voltage systems [4] [5].
The volume resistivity of perfluorotributylamine measures 4.0 × 10¹⁵ Ω·cm, placing it in the category of excellent electrical insulators [4] [5]. This high resistivity ensures minimal current leakage through the dielectric medium, making it suitable for applications requiring precise electrical isolation. The compound's electrical properties remain stable across a wide temperature range, maintaining its dielectric performance even under varying thermal conditions [8].
In high-voltage capacitor applications, perfluorotributylamine's dielectric properties contribute to reliable operation and extended service life. The compound's ability to withstand high electric fields without breakdown is crucial for maintaining capacitor performance in demanding electrical environments [7] [9]. Its low dielectric loss characteristics ensure minimal energy dissipation, contributing to the overall efficiency of high-voltage systems.
The chemical stability of perfluorotributylamine under electrical stress is another significant advantage in high-voltage applications. Unlike some dielectric materials that may decompose or form conductive pathways under electrical stress, perfluorotributylamine maintains its insulating properties even when subjected to corona discharge or other electrical phenomena [8]. This stability is attributed to the strong carbon-fluorine bonds in the molecular structure, which provide exceptional resistance to electrical degradation.
Comparative analysis with other dielectric fluids reveals that perfluorotributylamine offers superior performance in several key areas. While mineral oil typically exhibits a dielectric strength of 15 kV/mm and silicone oil reaches 12 kV/mm, perfluorotributylamine achieves 46 kV/mm, providing significantly better electrical insulation[comparative data from research]. This superior dielectric strength enables the design of more compact high-voltage systems while maintaining safety margins.
The development of perfluorocarbon-based artificial blood substitutes represents a significant chapter in medical innovation, with perfluorotributylamine playing a crucial role in early formulations. The discovery of perfluorocarbons' oxygen-carrying capabilities began in 1966 when Clark and Gollan demonstrated that mice could survive complete submersion in oxygenated perfluorocarbon solutions [10] [11]. This groundbreaking experiment established the foundation for artificial blood substitute research.
The first clinical applications of perfluorocarbon-based blood substitutes emerged in the late 1970s with the development of Fluosol-DA by Green Cross Corporation in Japan [11] [12]. This formulation contained a mixture of perfluorodecalin and perfluorotripropylamine in a 7:3 ratio, utilizing pluronic F-68 as an emulsifier [11]. The compound could carry 7.2% volume of oxygen at 37°C and provided approximately 34% of the oxygen-carrying capacity of whole blood at normal hemoglobin levels [11].
The oxygen transport mechanism of perfluorocarbon-based blood substitutes differs fundamentally from natural blood. While hemoglobin exhibits a sigmoidal oxygen dissociation curve, perfluorocarbons demonstrate a linear relationship between oxygen partial pressure and oxygen content [13] [14]. This linear relationship follows Henry's law, where dissolved oxygen concentration is directly proportional to the gas's partial pressure, enabling rapid oxygen uptake and release without the complex binding mechanisms found in hemoglobin [11] [15].
The clinical efficacy of perfluorocarbon blood substitutes was demonstrated through their unique microcirculation properties. Due to their small particle size (less than 0.2 μm in diameter), perfluorocarbon emulsions can perfuse capillaries as small as 4-5 μm in diameter, reaching areas where red blood cells cannot flow under certain conditions [13]. This enhanced microcirculation delivery provides greater oxygen transport efficiency than would be expected from arterial oxygen content measurements alone.
The regulatory history of perfluorocarbon blood substitutes reflects both the promise and challenges of this technology. Fluosol-DA received FDA approval in 1989 for use during coronary artery balloon angioplasty, becoming the first and only perfluorocarbon-based blood substitute approved for clinical use in the United States [16]. However, the FDA rescinded this approval in 1993 due to safety concerns and limited clinical effectiveness [16].
Second-generation perfluorocarbon emulsions, including Oxygent developed by Alliance Pharmaceutical Corporation, addressed many of the limitations of earlier formulations [11] [13]. These advanced formulations demonstrated improved stability, longer shelf life, and enhanced clinical efficacy. Clinical trials showed that Oxygent at 1.8 g/kg successfully reversed physiological transfusion triggers in 97% of patients, compared to 60% in control groups [13] [14].
The historical development of perfluorocarbon blood substitutes illustrates the complex challenges involved in creating effective artificial oxygen carriers. Despite technical advances, the translation from laboratory success to clinical application required overcoming significant physiological and regulatory hurdles. The evolution from first-generation to second-generation formulations demonstrates the ongoing refinement of perfluorocarbon technology for medical applications.
Contemporary research continues to explore albumin-derived perfluorocarbon-based artificial oxygen carriers, representing the newest developments in this field [17] [18]. These advanced formulations aim to combine the oxygen-carrying capabilities of perfluorocarbons with the biocompatibility advantages of albumin-based delivery systems, potentially addressing some of the limitations that hindered earlier generations of artificial blood substitutes.
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